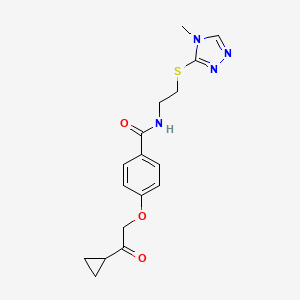
4-(2-cyclopropyl-2-oxoethoxy)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-cyclopropyl-2-oxoethoxy)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide is a useful research compound. Its molecular formula is C17H20N4O3S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2-cyclopropyl-2-oxoethoxy)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide (CAS Number: 1251546-58-3) is a novel compound with significant potential in medicinal chemistry. This compound features a complex structure that includes a cyclopropyl group, a triazole moiety, and an amide functional group, which may confer unique biological activities. This article reviews its biological activities based on recent research findings.
The molecular formula of the compound is C17H20N4O3S, with a molecular weight of approximately 360.4 g/mol. The structural characteristics suggest possible interactions with various biological targets, making it a candidate for further pharmacological studies .
Biological Activity Overview
Research indicates that derivatives of the triazole family, including this compound, exhibit diverse biological activities such as anti-inflammatory, antimicrobial, and antiproliferative effects. The following sections detail specific biological activities observed in studies.
Anti-inflammatory Activity
A study evaluated the effects of similar triazole derivatives on cytokine release in human peripheral blood mononuclear cells (PBMC). The derivatives demonstrated a significant reduction in Tumor Necrosis Factor-alpha (TNF-α) production, with some compounds reducing levels by up to 60% at optimal doses. Notably, compounds structurally related to this compound showed promising anti-inflammatory properties by modulating cytokine profiles favorably .
Antimicrobial Activity
The antimicrobial potential of this compound was assessed against various bacterial strains. Triazole derivatives have been shown to inhibit both Gram-positive and Gram-negative bacteria effectively. The presence of the triazole moiety is crucial for this activity, as it enhances interaction with microbial targets .
Antiproliferative Effects
In vitro studies have indicated that compounds similar to this compound can inhibit cell proliferation in cancer cell lines. The mechanism appears to involve modulation of cell cycle regulators and induction of apoptosis in sensitive cell types.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammatory pathways and microbial resistance mechanisms. Receptor binding assays are essential for elucidating these interactions further .
Data Summary
The following table summarizes key biological activities and findings related to the compound:
Case Studies
Recent case studies involving similar triazole derivatives highlight their potential therapeutic applications:
- Case Study on Anti-inflammatory Effects : A derivative significantly reduced TNF-α levels in stimulated PBMC cultures, suggesting potential use in chronic inflammatory conditions.
- Case Study on Antimicrobial Efficacy : A related compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus.
科学研究应用
Medicinal Chemistry
The compound has garnered attention for its potential role in modulating biological activities through interactions with various biological receptors. Its structural components suggest it could be effective against specific diseases or conditions. For instance:
- Antimicrobial Activity : The triazole moiety is known for its antimicrobial properties, making this compound a candidate for further investigation as an antimicrobial agent .
- Anti-tubercular Agents : Similar compounds have been explored for their efficacy against Mycobacterium tuberculosis, indicating that this compound may also exhibit anti-tubercular properties .
Pharmacology
In pharmacological studies, the compound can be evaluated for its binding affinity to specific receptors or enzymes. Experimental data from receptor binding assays can provide insights into its efficacy and potency against particular biological targets. This is crucial for understanding its mechanism of action and potential therapeutic applications.
Material Sciences
Due to its unique structural characteristics, the compound could also find applications in material sciences, particularly in the development of novel materials with specific optical or electronic properties. The exploration of nonlinear optical properties of triazole derivatives indicates potential applications in photonics and optoelectronics .
Case Studies
Several studies have investigated related compounds within the triazole class, providing a framework for understanding the potential applications of 4-(2-cyclopropyl-2-oxoethoxy)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide:
属性
IUPAC Name |
4-(2-cyclopropyl-2-oxoethoxy)-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-21-11-19-20-17(21)25-9-8-18-16(23)13-4-6-14(7-5-13)24-10-15(22)12-2-3-12/h4-7,11-12H,2-3,8-10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJKQOBRFPGBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2=CC=C(C=C2)OCC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













